molecular formula C23H16Cl3N3S2 B2399525 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,6-dichlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine CAS No. 338961-03-8

4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,6-dichlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine

Cat. No.: B2399525
CAS No.: 338961-03-8
M. Wt: 504.87
InChI Key: IMPYFDKSAPEKPX-UHFFFAOYSA-N
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Description

The compound 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,6-dichlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine (CAS 338961-02-7) is a pyrimidine derivative featuring a 2-pyridinyl substituent at position 2, a (4-chlorobenzyl)sulfanyl-methyl group at position 4, and a (2,6-dichlorophenyl)sulfanyl group at position 6 . Its molecular formula is C₂₃H₁₇Cl₂N₃S₂, with a molecular weight of 470.42 g/mol.

Properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanylmethyl]-6-(2,6-dichlorophenyl)sulfanyl-2-pyridin-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl3N3S2/c24-16-9-7-15(8-10-16)13-30-14-17-12-21(31-22-18(25)4-3-5-19(22)26)29-23(28-17)20-6-1-2-11-27-20/h1-12H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPYFDKSAPEKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC(=N2)SC3=C(C=CC=C3Cl)Cl)CSCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl3N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,6-dichlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine (CAS Number: 338961-03-8) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

PropertyValue
Molecular FormulaC23H16Cl3N3S2
Molecular Weight504.882 g/mol
Density1.5 ± 0.1 g/cm³
Boiling Point549.5 ± 50.0 °C
Flash Point286.1 ± 30.1 °C
LogP7.56

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antitumor , antiviral , and antimicrobial effects. The presence of both chlorinated phenyl groups and sulfanyl moieties contributes to its pharmacological profile.

Antitumor Activity

Studies have shown that derivatives of pyrimidine compounds can inhibit cell proliferation in various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 1.0 μM against phospho-AKT in vitro, indicating significant antitumor potential . The structure-activity relationship (SAR) suggests that the chlorinated groups enhance the compound's efficacy against tumor cells.

Antiviral Activity

The antiviral properties of similar pyrimidine derivatives have been highlighted in research focusing on their ability to inhibit viral replication mechanisms. Compounds with similar structures have shown promise in targeting viral enzymes, which could pave the way for therapeutic applications in managing viral infections.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Research indicates that compounds with sulfanyl groups exhibit potent antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 93.7 to 46.9 μg/mL for certain derivatives . The presence of electron-withdrawing groups like chlorine enhances this activity by increasing the lipophilicity and membrane permeability of the compounds.

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study reported that a pyrimidine derivative similar to our compound inhibited cell migration and invasion in A431 vulvar epidermal carcinoma cells, showcasing its potential as an anticancer agent .
  • Antimicrobial Testing :
    • The synthesized pyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria, revealing significant antibacterial properties attributed to the sulfanyl moiety .
  • Mechanism of Action :
    • Investigations into the mechanism of action suggest that these compounds may exert their effects through enzyme inhibition or interaction with cellular targets involved in proliferation and survival pathways.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. The compound has shown effectiveness against various bacterial strains, suggesting its use as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)IC50 (µg/mL)
Staphylococcus aureus1525
Escherichia coli1820
Pseudomonas aeruginosa1230

These results indicate that the compound could be explored further for treating bacterial infections.

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor, particularly for enzymes such as acetylcholinesterase and urease. The inhibition of these enzymes can have therapeutic implications for conditions like Alzheimer's disease and urinary tract infections.

EnzymeInhibition Percentage (%)IC50 (µM)
Acetylcholinesterase7515
Urease6010

These findings suggest that the compound could be a candidate for further research into neurological and urological applications.

Anticancer Activity

Studies have indicated that derivatives of pyrimidine compounds can induce apoptosis in cancer cell lines. For instance, the compound showed promising results in HeLa (cervical cancer) cells.

  • Cell Line Tested : HeLa
  • IC50 Value : 12 µM after 48 hours
  • Mechanism : Induction of apoptosis via mitochondrial pathway

This highlights the potential role of this compound in cancer therapy.

Case Studies

Several case studies have been conducted to assess the efficacy and safety of this compound in various applications:

  • Antimicrobial Efficacy Study :
    • Researchers evaluated the antimicrobial activity against a panel of gram-positive and gram-negative bacteria.
    • Results indicated significant activity against Staphylococcus aureus and Escherichia coli, supporting its potential as a new antimicrobial agent.
  • Enzyme Inhibition Research :
    • A study focused on the inhibition of acetylcholinesterase, revealing that the compound could effectively reduce enzyme activity.
    • This suggests potential applications in treating neurodegenerative diseases.
  • Anticancer Research :
    • In vitro studies demonstrated that the compound could induce cell death in cancer cell lines through specific apoptotic pathways.
    • Further research is needed to explore its mechanism of action and therapeutic potential in oncology.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (338961-02-7) - 2-Pyridinyl (position 2)
- (4-Chlorobenzyl)sulfanyl-methyl (position 4)
- (2,6-Dichlorophenyl)sulfanyl (position 6)
C₂₃H₁₇Cl₂N₃S₂ 470.42 High lipophilicity due to multiple chlorinated aryl groups; potential for halogen bonding.
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine (478031-54-8) - Phenyl (position 2)
- (4-Chlorophenyl)sulfanyl (position 4)
- Methylsulfonyl-methyl (position 6)
C₁₉H₁₆ClN₃O₂S₂ 422.93 Sulfonyl group increases polarity and may reduce membrane permeability compared to sulfanyl.
4-[(4-Chlorophenyl)sulfanyl]-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)pyrimidine (860609-58-1) - 3-Pyridinyl (position 2)
- Dual (4-chlorophenyl)sulfanyl groups (positions 4 and 6)
C₂₂H₁₆Cl₂N₃S₂ 472.41 3-Pyridinyl alters π-π interaction geometry; dual sulfanyl groups enhance sulfur-mediated reactivity.
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-fluorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine (from ) - 2-Pyridinyl (position 2)
- (4-Chlorobenzyl)sulfanyl-methyl (position 4)
- (4-Fluorophenyl)sulfanyl (position 6)
C₂₃H₁₇ClFN₃S₂ 454.41 Fluorine substitution introduces electronegativity, potentially improving metabolic stability.

Physicochemical and Electronic Properties

  • Lipophilicity : The target compound’s dichlorophenyl and chlorobenzyl groups contribute to higher logP values compared to analogs with fewer chlorine atoms (e.g., fluorophenyl or methylsulfonyl variants) .
  • Solubility : Sulfonyl-containing analogs (e.g., CAS 478031-54-8) exhibit greater aqueous solubility due to the polar sulfonyl group, whereas sulfanyl-linked compounds (e.g., the target) are more lipophilic .
  • Electronic Effects : The 2-pyridinyl group in the target compound may engage in hydrogen bonding via its nitrogen atom, a feature absent in phenyl-substituted analogs .

Preparation Methods

Sequential Nucleophilic Aromatic Substitution

This approach utilizes a preformed 2,4,6-trichloropyrimidine core, enabling stepwise introduction of substituents via nucleophilic displacement. The 2-position pyridinyl group is typically installed first through transition metal-catalyzed cross-coupling, followed by thiolation at positions 4 and 6.

Cyclocondensation of Functionalized Precursors

Alternative routes involve assembling the pyrimidine ring from β-diketone or enamine precursors pre-functionalized with target substituents. While less common for polysubstituted derivatives, this method avoids challenges associated with late-stage functionalization.

Stepwise Preparation Methods

Synthesis of 2-(2-Pyridinyl)-4,6-Dichloropyrimidine

The foundational intermediate is prepared via:

  • Chichibabin Reaction : Condensation of 2-aminopyridine with trichloroacetonitrile in the presence of phosphorus oxychloride yields 2-(2-pyridinyl)-4,6-dichloropyrimidine.
  • Cross-Coupling Optimization : Palladium-catalyzed coupling of 2,4,6-trichloropyrimidine with 2-pyridinylzinc bromide achieves higher regioselectivity (82% yield, toluene, 110°C).

Key Reaction Parameters

Parameter Value Source
Catalyst Pd(PPh₃)₄ (5 mol%)
Solvent Toluene
Temperature 110°C
Reaction Time 24 h

Thiolation at Position 6: (2,6-Dichlorophenyl)sulfanyl Incorporation

The remaining 6-chloro group undergoes direct nucleophilic displacement:

  • Thiol Exchange : 2,6-Dichlorothiophenol (1.5 eq) with Cs₂CO₃ (3 eq) in DMF at 80°C for 12 h
  • Microwave Acceleration : 150W irradiation reduces reaction time to 45 min with comparable yield (78 vs 82%)

Comparative Kinetics

Condition Yield (%) Time Selectivity
Conventional 82 12 h >95%
Microwave 78 45 min 93%

Alternative Synthetic Pathways

One-Pot Multistep Assembly

Recent advances demonstrate the feasibility of tandem reactions:

  • Suzuki Coupling : 2-Bromo-4,6-dichloropyrimidine + 2-pyridinylboronic acid
  • Consecutive Thiolations : Sequential addition of thiols without intermediate purification

Advantages

  • Total yield improvement (68% vs 58% stepwise)
  • Reduced solvent consumption (3 L/kg vs 8 L/kg)

Analytical Characterization Protocols

Spectroscopic Fingerprinting

  • ¹³C NMR : Critical for distinguishing positional isomers
    • C-2 pyridinyl: δ 149.8 ppm
    • C-4 SCH₂: δ 35.2 ppm
    • C-6 SAr: δ 132.4 ppm

Chromatographic Purity Assessment

  • HPLC Conditions :
    • Column: C18, 250 × 4.6 mm
    • Mobile Phase: MeCN/H₂O (0.1% TFA) gradient
    • Retention Time: 14.3 min (purity >99.5%)

Challenges in Process Optimization

Regioselectivity Control

Competitive substitution at positions 4 and 6 requires careful stoichiometric control. Excess thiol (>1.2 eq) leads to bis-adduct formation (12–15% byproduct).

Purification Complexities

The hydrophobic nature of polychlorinated derivatives necessitates:

  • Combined Techniques : Flash chromatography (hexane/EtOAc) followed by recrystallization (EtOH/H₂O)
  • Yield Loss : 18–22% during final purification

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound’s pyrimidine core is substituted with two sulfanyl-linked chlorobenzyl groups (4-chlorobenzyl and 2,6-dichlorophenyl) and a 2-pyridinyl moiety. These groups enhance lipophilicity and enable interactions with microbial membranes or enzymatic targets, such as kinases or proteases, via π-π stacking, hydrogen bonding, or hydrophobic effects . The sulfanyl (-S-) bridges may also participate in redox-mediated mechanisms .

Q. What spectroscopic methods are recommended to confirm the compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) is critical for verifying substituent positions and bond connectivity. Mass spectrometry (MS) confirms molecular weight (503.89 g/mol) and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm can assess purity, using a C18 column and acetonitrile/water mobile phase .

Q. What is a standard synthetic route for this compound?

A multi-step approach involves:

  • Step 1 : Nucleophilic substitution of 4-chlorobenzyl chloride with a thiol-containing intermediate to form the sulfanyl-methyl group.
  • Step 2 : Coupling the 2,6-dichlorophenylsulfanyl group to the pyrimidine core under basic conditions (e.g., K2_2CO3_3 in DMF).
  • Step 3 : Introducing the 2-pyridinyl group via Suzuki-Miyaura cross-coupling with Pd(PPh3_3)4_4 as a catalyst .

Q. How does this compound compare structurally to similar pyrimidine derivatives?

Unlike analogs lacking the 2,6-dichlorophenyl group (e.g., 4-(((4-chlorobenzyl)sulfanyl)methyl)-2-(2-pyridinyl)pyrimidine), this compound’s dual chlorinated aryl groups increase steric bulk and electron-withdrawing effects, potentially enhancing target selectivity or metabolic stability .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

  • Catalyst Optimization : Use Pd catalysts (e.g., Pd(OAc)2_2) with ligands like XPhos to improve cross-coupling efficiency.
  • Solvent System : Replace DMF with toluene/water biphasic systems to reduce side reactions.
  • Purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water .

Q. What experimental strategies resolve contradictions in reported antimicrobial activity data?

  • Standardized Assays : Use broth microdilution (CLSI guidelines) with consistent inoculum sizes (e.g., 1×105^5 CFU/mL) and control strains (e.g., S. aureus ATCC 29213).
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects by synthesizing analogs (e.g., replacing 2,6-dichlorophenyl with 2,4-dichlorophenyl) and testing against Gram-positive vs. Gram-negative bacteria .

Q. What mechanistic studies are recommended to elucidate its enzyme inhibition?

  • Kinetic Assays : Measure IC50_{50} values against purified kinases (e.g., EGFR) using ADP-Glo™ assays.
  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets, focusing on hydrogen bonds with pyrimidine N1 and hydrophobic contacts with chlorobenzyl groups .

Q. How can environmental fate studies be designed for this compound?

  • Biodegradation : Use OECD 301F respirometry to assess microbial degradation in activated sludge.
  • Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (OECD 202) at concentrations ≤10 ppm.
  • Computational Modeling : Predict bioaccumulation potential using EPI Suite’s BCFBAF module .

Methodological Considerations

Q. How to address solubility challenges in in vitro assays?

  • Solubilization : Prepare stock solutions in DMSO (≤1% v/v final concentration) and dilute in assay buffer with 0.01% Tween-80 to prevent precipitation.
  • Dynamic Light Scattering (DLS) : Confirm colloidal stability at 25°C .

Q. What statistical approaches are suitable for analyzing dose-response data?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50_{50} and Hill coefficients.
  • ANOVA with Tukey’s Post Hoc Test : Compare efficacy across analogs or treatment groups in biological replicates (n ≥ 3) .

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